molecular formula C11H22 B14373591 1-Heptyl-1-methylcyclopropane CAS No. 91407-77-1

1-Heptyl-1-methylcyclopropane

Cat. No.: B14373591
CAS No.: 91407-77-1
M. Wt: 154.29 g/mol
InChI Key: LILBTSIQPQJQCS-UHFFFAOYSA-N
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Description

1-Heptyl-1-methylcyclopropane (C₁₁H₂₂) is a cyclopropane derivative featuring a seven-carbon heptyl chain and a methyl group attached to the strained cyclopropane ring. The compound’s structure combines the inherent reactivity of the cyclopropane ring with the hydrophobic character of the long alkyl chain, making it a subject of interest in materials science and organic synthesis. Its physical properties, such as a liquid state at room temperature and a molecular weight of 154.29 g/mol, distinguish it from smaller, more volatile cyclopropane analogs.

Properties

CAS No.

91407-77-1

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1-heptyl-1-methylcyclopropane

InChI

InChI=1S/C11H22/c1-3-4-5-6-7-8-11(2)9-10-11/h3-10H2,1-2H3

InChI Key

LILBTSIQPQJQCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(CC1)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Heptyl-1-methylcyclopropane can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of this compound with diazomethane in the presence of a transition metal catalyst can yield the desired cyclopropane . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity .

Chemical Reactions Analysis

1-Heptyl-1-methylcyclopropane undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Heptyl-1-methylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptyl-1-methylcyclopropane involves its interaction with molecular targets through its strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved often include the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Applications
1-Heptyl-1-methylcyclopropane C₁₁H₂₂ 154.29 g/mol Heptyl (C₇H₁₅), Methyl (CH₃) Liquid Potential surfactants, lubricants
1-Methylcyclopropene C₄H₆ 54.09 g/mol Methyl Gas Ethylene inhibition in agriculture
Methyl 1-hydroxycyclopropanecarboxylate C₅H₈O₃ 116.12 g/mol Methyl ester, Hydroxyl Solid Organic synthesis intermediates
1-Methyl-1-isopropyl-2-nonylcyclopropane C₁₄H₂₆ 194.36 g/mol Branched isopropyl, nonyl Liquid Industrial solvents
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid C₁₀H₁₀O₃ 178.18 g/mol Aromatic phenyl, carboxylic acid Solid Pharmaceutical intermediates

Physical and Chemical Properties

  • Volatility and Stability : The heptyl chain in this compound reduces volatility compared to 1-methylcyclopropene (a gas), enhancing its suitability for liquid-phase applications .
  • Solubility: Polar substituents, such as hydroxyl or carboxyl groups (e.g., in methyl 1-hydroxycyclopropanecarboxylate), increase water solubility, whereas nonpolar alkyl chains (e.g., heptyl or nonyl) favor lipid solubility .
  • Thermal Stability: Branched derivatives like 1-methyl-1-isopropyl-2-nonylcyclopropane exhibit lower melting points than linear-chain analogs due to reduced crystallinity .

Research Findings and Data Gaps

  • Functional Group Impact : Electron-withdrawing groups (e.g., chlorosulfonyl in methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate) increase electrophilicity, enabling nucleophilic substitution, a contrast to the inertness of alkyl-substituted cyclopropanes .
  • Data Limitations : While 1-methylcyclopropene is well-studied in agriculture, data on the environmental persistence and toxicity of long-chain derivatives like this compound remain sparse, necessitating further research .

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